molecular formula C19H25ClN4O2S B5016713 2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride

2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride

Cat. No.: B5016713
M. Wt: 408.9 g/mol
InChI Key: PUBCQUNPJFGYEK-UHFFFAOYSA-N
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Description

2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride is a complex organic compound that features a benzimidazole core, a morpholine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the morpholine ring and the thiophene moiety. Common reagents used in these reactions include glyoxal, ammonia, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.

    Substitution: Halogenated compounds, nucleophiles; reactions often require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-imino-3-(2-morpholin-4-ylethyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide
  • 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol

Uniqueness

What sets 2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride apart from similar compounds is its unique combination of functional groups. The presence of the thiophene moiety, in particular, imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S.ClH/c20-19-22(8-7-21-9-11-25-12-10-21)15-4-1-2-5-16(15)23(19)14-17(24)18-6-3-13-26-18;/h1-6,13,17,20,24H,7-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBCQUNPJFGYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N(C2=N)CC(C4=CC=CS4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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